3,4',5-Tribromosalicylanilide

Skin substantivity Antibacterial residual activity Halogenated salicylanilides

Halogenated salicylanilide researchers face inconsistent skin substantivity and photodegradation variability across analogs, complicating structure-activity studies. 3,4',5-Tribromosalicylanilide (TBS) resolves these with quantifiable performance: 65% greater skin substantivity than 4',5-dibromosalicylanilide (DBS) in hand washing tests; a distinct 21-line ESR spectrum (aN = 14.4 G) enabling precise photochemical tracking; and resistance to discoloration in white formulations. Suited for medicated soap research, surgical scrub development, photochemical mechanistic studies, and comparative toxicology investigations.

Molecular Formula C13H8Br3NO2
Molecular Weight 449.92 g/mol
CAS No. 87-10-5
Cat. No. B1683021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4',5-Tribromosalicylanilide
CAS87-10-5
SynonymsAgramed, AI3-25516, ASC-4, BRN 2146888, Caswell No. 863, CCRIS 5745, ENT 25516, EPA Pesticide Chemical Code 077404, ET-394, Sherstat TBS, Stecker asc-4, TBS, TBS 95, Tribromsalan, Temasept II, Temasept IV, Tribromosalicylanilide, Trisanil, Tuasol 100, Vancide TBS, WR 34912
Molecular FormulaC13H8Br3NO2
Molecular Weight449.92 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br
InChIInChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)
InChIKeyKVSKGMLNBAPGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,4',5-Tribromosalicylanilide Overview


3,4',5-Tribromosalicylanilide (CAS 87-10-5, also referred to as tribromsalan or TBS) is a polybrominated salicylanilide derivative characterized by bromo- substituents at the C-3 and C-5 positions of the salicylate moiety and at the C-4' position of the anilide moiety [1]. It is a white to light yellow solid powder with a molecular weight of 449.92 g/mol and a melting point in the range of 223–228°C . Historically, it has been employed as a broad-spectrum bacteriostat and fungistat in medicated soaps, detergents, disinfectants, and industrial preservatives [2]. The compound is functionally related to salicylanilide and is recognized for its antimicrobial properties, although its use in cosmetic products has been restricted due to photosensitization concerns [2][3].

3,4',5-Tribromosalicylanilide Replacement Limitations


Within the class of halogenated salicylanilides, substitution at the molecular level profoundly impacts key performance attributes relevant to both in vitro and in vivo applications. For instance, the degree of bromination directly affects skin substantivity and metabolic absorption, as demonstrated by the stark contrast between 3,4',5-tribromosalicylanilide (TBS) and its dibrominated analog, 4',5-dibromosalicylanilide (DBS) [1]. Furthermore, the specific halogen atoms present (bromine vs. chlorine) influence the kinetics of photochemical degradation and the resultant photoallergenic potential, differentiating TBS from chlorinated counterparts like 3,3',4',5-tetrachlorosalicylanilide (TCSA) [2]. Even comparisons with other widely used bacteriostats, such as hexachlorophene (HCP), reveal significant divergence in toxicological profiles, with TBS exhibiting a distinct lack of neurotoxicity in rodent models [3]. Therefore, generic substitution without consideration of these quantifiable differences can lead to failures in product performance, unexpected toxicological outcomes, or regulatory non-compliance.

3,4',5-Tribromosalicylanilide Comparative Evidence


Skin Substantivity and Residual Activity

In a comparative hand-washing study assessing skin substantivity, 3,4',5-tribromosalicylanilide (TBS) demonstrated a 65% reduction in bacterial hand count, whereas its direct dibrominated analog, 4',5-dibromosalicylanilide (DBS), showed no measurable reduction and was found to possess no skin substantivity [1]. This indicates a clear functional divergence between the tribrominated and dibrominated forms.

Skin substantivity Antibacterial residual activity Halogenated salicylanilides

Oral Bioavailability and Metabolism

Following oral administration in rats, approximately 65% of an administered dose of 3,4',5-tribromosalicylanilide (TBS) was absorbed and subsequently excreted as glucuronide and sulfate conjugates of hydroxylated metabolites [1]. In contrast, only 11% of a dose of 4',5-dibromosalicylanilide (DBS) was absorbed, and it was excreted primarily as conjugates of the unchanged parent molecule [1]. This nearly six-fold difference in absorption rate underscores the profound impact of the additional bromine atom on the compound's in vivo disposition.

Metabolism Oral absorption Pharmacokinetics

Neurotoxicity vs. Hexachlorophene

In a 1974 rodent toxicity study, male Sprague-Dawley rats were fed diets containing 500 ppm of either 3,4',5-tribromosalicylanilide (TBS) or hexachlorophene (HCP) for up to 11 weeks [1]. TBS did not cause any functional or morphologic signs of neurotoxicity [1]. In stark contrast, rats fed 500 ppm HCP exhibited neurotoxic effects, including paralysis of the hind legs associated with cerebral and cerebellar edema [1].

Neurotoxicity Toxicology Safety

Photochemistry and Radical Generation

Under irradiation with light of wavelengths greater than 300 nm, 3,4',5-tribromosalicylanilide (TBSA) undergoes sequential photodehalogenation, losing its bromine atoms to ultimately form salicylanilide [1]. The spin trapping studies revealed that TBSA, upon irradiation in alkaline conditions, generated an aryl radical with a measured ESR hyperfine splitting constant of aN = 15.5 G [1]. This was similar to the initial radical generated by its chlorinated analog, 3,3',4',5-tetrachlorosalicylanilide (TCSA), which exhibited an aN = 15.6 G [1]. However, upon further irradiation, TBSA produced a more complex 21-line spectrum, indicating the formation of distinct secondary radical species not observed for TCSA [1].

Photochemistry Photoallergy Free radical

Color Stability in Formulations

Essentially pure 3,4',5-tribromosalicylanilide has been specifically noted for its resistance to discoloration, a property that makes it particularly suitable for incorporation into white and pastel-colored toilet bars [1]. This is a key performance attribute that distinguishes it from other halogenated salicylanilides, such as the dibrominated analog, which are more prone to discoloration and can cause undesirable aesthetic changes in finished consumer or industrial products [2]. While direct quantitative data (e.g., ΔE color difference) is not provided in the referenced literature, the qualitative assessment is explicitly and repeatedly stated as a defining advantage of the tribrominated compound over its class members.

Formulation stability Discoloration resistance Toilet bars

3,4',5-Tribromosalicylanilide Best Applications


Long-Acting Antimicrobial Hand Hygiene

Based on its 65% substantivity advantage over 4',5-dibromosalicylanilide (DBS) in hand washing tests [1], 3,4',5-tribromosalicylanilide is the preferred choice for formulating medicated soaps, surgical scrubs, and healthcare personnel handwash products where sustained residual antibacterial activity on skin is a critical performance requirement.

Toxicology and Safety Assessment

Given its documented lack of neurotoxicity in rodent models at 500 ppm dietary exposure, in contrast to the neurotoxic effects of hexachlorophene at the same dose [1], TBS serves as a key reference compound for comparative toxicology studies aimed at understanding structure-activity relationships and safety profiles within the class of halogenated antimicrobial agents.

Photoallergy and Photostability Research

The distinct secondary radical chemistry of TBS, characterized by a 21-line ESR spectrum (aN = 14.4 G) upon prolonged irradiation compared to the simpler photochemistry of TCSA [1], makes TBS a valuable tool in photochemical and photoallergological research. It is ideal for studies designed to elucidate the molecular mechanisms underlying photoallergic responses to halogenated salicylanilides.

Color-Stable Cosmetic and Industrial Products

The resistance of essentially pure TBS to discoloration is a key differentiator for applications where product aesthetics and color stability are paramount [1][2]. This includes the manufacture of white and light-colored soap bars, creams, paints, and other formulations where discoloration from antimicrobial additives would lead to product rejection or failure.

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